molecular formula C9H5F2NO B3025465 4,7-difluoro-1H-indole-3-carbaldehyde CAS No. 467457-06-3

4,7-difluoro-1H-indole-3-carbaldehyde

Cat. No. B3025465
M. Wt: 181.14 g/mol
InChI Key: PSSJOLWTOHSGJU-UHFFFAOYSA-N
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Description

4,7-difluoro-1H-indole-3-carbaldehyde is a fluorinated block compound with the molecular formula C9H5F2NO and a molecular weight of 181.14 . It is a derivative of indole-3-carbaldehyde, which is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria .


Molecular Structure Analysis

The molecular structure of 4,7-difluoro-1H-indole-3-carbaldehyde is characterized by the presence of a difluoroindole ring attached to a carbaldehyde group .


Chemical Reactions Analysis

While specific chemical reactions involving 4,7-difluoro-1H-indole-3-carbaldehyde are not available, indole-3-carbaldehyde, a related compound, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .


Physical And Chemical Properties Analysis

4,7-difluoro-1H-indole-3-carbaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Gold-Catalyzed Cycloisomerizations : Gold(I)-catalyzed cycloisomerization was used to prepare 1H-indole-2-carbaldehydes, including derivatives like 4,7-difluoro-1H-indole-3-carbaldehyde. This method is efficient for a variety of substrates, yielding products in good to excellent yields (Kothandaraman et al., 2011).

  • Synthesis of Indoloquinones : Dakin oxidation of indole carbaldehydes leads to the synthesis of indoloquinones, indicating the potential of 4,7-difluoro-1H-indole-3-carbaldehyde in creating novel compounds (Alamgir et al., 2008).

  • Computational and Experimental Analysis : 1H-Indole-3-carbaldehyde has been extensively studied through computational and experimental methods, including spectroscopic techniques, revealing detailed insights into its structural and electronic properties (Fatima et al., 2022).

  • Green Synthesis via Nanocatalysis : Indole-3-carbaldehydes have been synthesized using green, nanocatalyzed routes, highlighting the environmental and economic benefits of such methods (Madan, 2020).

  • Baeyer-Villiger Oxidation Applications : The Baeyer-Villiger rearrangement of 1H-indole-3-carbaldehydes yields various substituted derivatives, showcasing the versatility of this compound in chemical synthesis (Bourlot et al., 1994).

Biological and Medicinal Applications

  • Antiproliferative Activity : Indole derivatives synthesized from 1H-indole-3-carbaldehyde have shown significant antiproliferative activity towards breast cancer cell lines, indicating their potential in cancer therapy (Fawzy et al., 2018).

  • Synthesis of Indolylbutenes : A domino reaction involving 1H-indole-3-carbaldehyde led to the synthesis of functionally diverse indolylbutenes, which could have implications in medicinal chemistry (Colombo et al., 2008).

  • Novel Heterocyclic Compounds : The reaction of 1H-indole-3-carbaldehyde with cyanothioacetamide resulted in the formation of unique derivatives of 3-(pyridine-4-yl)-1H-indole, expanding the scope of indole chemistry (Dotsenko et al., 2018).

Safety And Hazards

While specific safety and hazard information for 4,7-difluoro-1H-indole-3-carbaldehyde is not available, related compounds like 4-fluoro-1H-indole-3-carbaldehyde have been associated with certain hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4,7-difluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSJOLWTOHSGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-difluoro-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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